molecular formula C12H8N2O2 B6596580 Benzo[g]quinazoline-2,4(1H,3H)-dione CAS No. 13898-60-7

Benzo[g]quinazoline-2,4(1H,3H)-dione

Cat. No.: B6596580
CAS No.: 13898-60-7
M. Wt: 212.20 g/mol
InChI Key: TUYHDHWBWUTAQM-UHFFFAOYSA-N
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Description

Benzo[g]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused benzene and quinazoline ring system, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[g]quinazoline-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of tert-butyl (2-cyanoaryl)carbamates using readily accessible Boc-protected o-amino nitriles. This reaction proceeds smoothly at room temperature using 1 equivalent of hydrogen peroxide under basic conditions . Another method involves the efficient synthesis from carbon dioxide and 2-aminobenzonitriles in water without any catalyst, yielding excellent results .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: Benzo[g]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with phosphorous pentachloride or phosphoryl chloride to form 2-chloroquinazoline-4(3H)-ones, which can further react with various amines to produce 2-amino derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide, phosphorous pentachloride, phosphoryl chloride, and various amines. Reaction conditions typically involve mild temperatures and atmospheric pressure, making the reactions efficient and straightforward .

Major Products Formed: The major products formed from the reactions of this compound include N-substituted quinazoline-2,4(1H,3H)-diones and 2-amino derivatives. These products have significant pharmaceutical and biological activities, making them valuable in medicinal chemistry .

Scientific Research Applications

Benzo[g]quinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications due to its diverse biological activities. It has been studied for its potential as an antibacterial, antifungal, anticancer, and anti-inflammatory agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential to modulate various biological pathways and processes. In medicine, it is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases .

Comparison with Similar Compounds

Benzo[g]quinazoline-2,4(1H,3H)-dione can be compared with other similar compounds, such as quinazoline and quinazolinone derivatives. These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their biological activities and applications .

Similar Compounds:
  • Quinazoline
  • Quinazolinone
  • 3-Phenylquinazoline-2,4(1H,3H)-dione
  • 2-Chloroquinazoline-4(3H)-one

This compound is unique due to its specific substitution pattern and the presence of both benzene and quinazoline rings, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

1H-benzo[g]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)13-12(16)14-11/h1-6H,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYHDHWBWUTAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290781
Record name Benzo[g]quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13898-60-7
Record name Benzo[g]quinazoline-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13898-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[g]quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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